molecular formula C23H18F3N3O4S B11269468 3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate

3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate

Cat. No.: B11269468
M. Wt: 489.5 g/mol
InChI Key: KNEYSSQYCBYACS-UHFFFAOYSA-N
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Description

3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a phenyl acetate group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 2,4-dimethoxyphenyl hydrazine with a trifluoromethyl-substituted acetylene under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be formed by reacting the pyrazole derivative with a thioamide in the presence of a base such as potassium carbonate.

    Coupling with Phenyl Acetate: The final step involves coupling the thiazole-pyrazole intermediate with phenyl acetate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby affecting their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole core but lacks the thiazole and phenyl acetate groups.

    2-(2,4-dimethoxyphenyl)-1,3-thiazole: Contains the thiazole ring but lacks the pyrazole and phenyl acetate groups.

Uniqueness

3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate is unique due to its combination of a pyrazole ring, a thiazole ring, and a phenyl acetate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18F3N3O4S

Molecular Weight

489.5 g/mol

IUPAC Name

[3-[2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]phenyl] acetate

InChI

InChI=1S/C23H18F3N3O4S/c1-13(30)33-16-6-4-5-14(9-16)19-12-34-22(27-19)29-21(23(24,25)26)11-18(28-29)17-8-7-15(31-2)10-20(17)32-3/h4-12H,1-3H3

InChI Key

KNEYSSQYCBYACS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=C(C=C(C=C4)OC)OC)C(F)(F)F

Origin of Product

United States

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